4,5-diphenyl-1,3-oxazole-2-thiol

Catalog No.
S8090612
CAS No.
M.F
C15H11NOS
M. Wt
253.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-diphenyl-1,3-oxazole-2-thiol

Product Name

4,5-diphenyl-1,3-oxazole-2-thiol

IUPAC Name

4,5-diphenyl-1,3-oxazole-2-thiol

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

InChI

InChI=1S/C15H11NOS/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H,16,18)

InChI Key

NYQSTRUSYDZNHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)S)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)S)C3=CC=CC=C3

4,5-Diphenyl-1,3-oxazole-2-thiol is a sulfur-containing heterocyclic compound characterized by its oxazole ring structure, which is a five-membered ring containing one nitrogen and one sulfur atom. The compound has the molecular formula C13H10NOSC_{13}H_{10}NOS and a CAS number of 6670-13-9. The presence of two phenyl groups at the 4 and 5 positions of the oxazole ring contributes to its unique chemical properties and potential biological activities. This compound is notable for its thiol functional group at position 2, which enhances its reactivity and interaction with various biological systems.

Due to the presence of both the oxazole ring and the thiol group. Key reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form thiazolidinones or related compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential applications in medicinal chemistry.

4,5-Diphenyl-1,3-oxazole-2-thiol exhibits various biological activities. Studies have indicated that compounds containing oxazole rings often show antimicrobial, anti-inflammatory, and anticancer properties. Specifically, the thiol group may enhance its ability to interact with biological targets, such as enzymes or receptors. For instance, thiols are known to modulate redox states within cells, influencing signaling pathways and potentially leading to therapeutic effects against diseases like cancer or infections .

The synthesis of 4,5-diphenyl-1,3-oxazole-2-thiol can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing both phenyl groups and a suitable thioketone or thioamide.
  • Condensation Reactions: Another method includes the condensation of phenylhydrazine with α-haloketones followed by cyclization under acidic conditions.
  • Thiol Addition: The introduction of the thiol group can be performed through nucleophilic attack on an oxazole derivative using a thiol source.

These methods allow for the efficient synthesis of 4,5-diphenyl-1,3-oxazole-2-thiol in moderate to high yields.

4,5-Diphenyl-1,3-oxazole-2-thiol has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it can serve as a lead compound in drug development for treating infections or inflammatory diseases.
  • Chemical Research: Its unique chemical structure makes it a valuable intermediate in organic synthesis.
  • Material Science: The compound may also find applications in developing new materials with specific electronic or optical properties.

Research into the interactions of 4,5-diphenyl-1,3-oxazole-2-thiol with biological molecules has shown that it can bind to proteins or enzymes, potentially inhibiting their activity. This property is particularly relevant in drug design, where understanding these interactions can lead to the development of more effective therapeutics. Studies have also explored its role as an antioxidant due to the presence of the thiol group, which can scavenge reactive oxygen species .

Several compounds share structural similarities with 4,5-diphenyl-1,3-oxazole-2-thiol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Mercapto-benzothiazoleBenzothiazole ring with a thiol groupKnown for its antifungal properties
4-Amino-5-phenyloxazoleOxazole ring with an amino group at position 4Exhibits different reactivity due to amino substitution
2-ThiohydantoinContains a thioamide structureUsed in medicinal chemistry for its unique reactivity
4-(Phenylthio)-1,3-thiazoleThiazole ring substituted with a phenylthio groupDisplays distinct biological activities compared to oxazoles

The uniqueness of 4,5-diphenyl-1,3-oxazole-2-thiol lies in its specific combination of an oxazole ring and a thiol group positioned strategically for potential biological interactions and synthetic versatility.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

253.05613515 g/mol

Monoisotopic Mass

253.05613515 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-28-2023

Explore Compound Types